Romidepsin-d8 -

Romidepsin-d8

Catalog Number: EVT-1500770
CAS Number:
Molecular Formula: C₂₄H₂₈D₈N₄O₆S₂
Molecular Weight: 548.75
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Romidepsin was originally derived from the bacterium Chromobacterium violaceum and is classified as a cyclic peptide. It falls under the category of histone deacetylase inhibitors, which are compounds that interfere with the function of histone deacetylases, enzymes responsible for removing acetyl groups from histones, thereby regulating gene expression.

Synthesis Analysis

Methods and Technical Details

The synthesis of romidepsin-d8 can be achieved through several methods, primarily focusing on incorporating deuterium into the molecular structure. One common approach involves:

  1. Starting Materials: Utilizing commercially available precursors that contain hydrogen atoms which can be replaced by deuterium.
  2. Deuteration Process: This can be accomplished through various methods such as:
    • Exchange Reactions: Using deuterated solvents or reagents to facilitate the exchange of hydrogen atoms for deuterium.
    • Reduction Reactions: Employing catalytic hydrogenation in a deuterated environment to selectively introduce deuterium into specific positions of the molecule.

The precise conditions and reagents used can vary depending on the desired yield and purity of romidepsin-d8.

Molecular Structure Analysis

Structure and Data

Romidepsin-d8 retains the same molecular structure as romidepsin but includes deuterium atoms at specific positions. The molecular formula for romidepsin is C_15H_18N_2O_4S, and for romidepsin-d8, it is C_15D_8N_2O_4S.

  • Molecular Weight: The molecular weight increases slightly due to the presence of deuterium.
  • Structural Features: The compound features a cyclic structure with a characteristic thiazole ring and an amide bond, which are critical for its biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

Romidepsin-d8 participates in various chemical reactions typical for histone deacetylase inhibitors. Key reactions include:

  1. Acetylation: Romidepsin-d8 can acetylate lysine residues on histones, leading to changes in gene expression.
  2. Inhibition Mechanism: It binds to the active site of histone deacetylases, preventing substrate access and leading to hyperacetylation of histones.

The technical details of these reactions often involve kinetic studies to determine binding affinities and inhibition constants.

Mechanism of Action

Process and Data

Romidepsin-d8 exerts its therapeutic effects primarily through:

  1. Histone Deacetylase Inhibition: By inhibiting histone deacetylases, romidepsin-d8 increases acetylation levels on histones, resulting in a more relaxed chromatin structure that promotes gene transcription.
  2. Induction of Apoptosis: The compound triggers apoptotic pathways in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.

Studies have shown that romidepsin induces cell cycle arrest at the G2/M phase and activates various signaling pathways associated with apoptosis, including the Jun N-terminal kinase pathway.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Romidepsin-d8 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The incorporation of deuterium generally enhances stability against metabolic degradation.
  • Melting Point: Similar to its non-deuterated counterpart, with slight variations due to isotopic substitution.

Analytical techniques such as nuclear magnetic resonance spectroscopy are commonly employed to confirm the structure and purity of romidepsin-d8.

Applications

Scientific Uses

Romidepsin-d8 has several applications in scientific research:

  1. Cancer Research: Used to study the mechanisms of action of histone deacetylase inhibitors in cancer biology.
  2. Pharmacokinetic Studies: Its stable isotopic nature allows researchers to track its metabolism and distribution within biological systems.
  3. Combination Therapies: Investigated in combination with other therapeutic agents to enhance anticancer efficacy.
Chemical Structure and Synthesis of Romidepsin-d8

Deuterium Substitution in Bicyclic Depsipeptide Architecture

Romidepsin-d8 incorporates eight deuterium atoms at specific molecular sites within its bicyclic depsipeptide framework. The parent compound, Romidepsin (C₂₄H₃₆N₄O₆S₂), features a 16-membered macrocyclic core comprising four amino acid residues (D-valine, D-cysteine, Z-dehydrobutyrine, L-valine) and (3S,4E)-3-hydroxy-7-mercapto-4-heptenoic acid, stabilized by a disulfide bridge between the thiol groups of D-cysteine and the heptenoic acid moiety [2] [4]. Deuterium labeling typically targets metabolically active positions:

  • Alkyl groups: Methyl positions in both L-valine and D-valine isopropyl groups (6 deuteriums)
  • Ethylidene moiety: Methyl and methylene positions in the Z-dehydrobutyrine residue (2 deuteriums)

This strategic substitution preserves the molecule’s stereochemical configuration and pharmacological target engagement while altering vibrational frequencies and bond dissociation energies. The deuterated analog maintains the characteristic cage-shaped bicyclic structure essential for HDAC inhibition but exhibits altered molecular dynamics due to isotopic mass effects [1] [7].

Table 1: Deuterium Substitution Sites in Romidepsin-d8

Molecular RegionResiduePositionNumber of D Atoms
Macrocyclic coreL-valineβ-carbon isopropyl6
D-valineβ-carbon isopropyl
Side chainZ-dehydrobutyrineEthylidene group2

Synthetic Pathways for Isotopic Labeling in Macrocyclic Systems

Synthesis of Romidepsin-d8 employs deuterated precursors integrated during the macrocyclization process. Key steps include:1. Preparations of deuterated amino acids:- L-valine-d₉ and D-valine-d₉ synthesized via catalytic H/D exchange using Pd/C in D₂O under acidic conditions, achieving >98% isotopic enrichment [4]- Z-dehydrobutyrine-d₅ generated by Wittig olefination using deuterated ethyltriphenylphosphonium iodide2. Linear peptide assembly: Solid-phase peptide synthesis (SPPS) with Fmoc-protected deuterated amino acids on Wang resin, ensuring retention of chirality3. Oxidative disulfide formation: Following deprotection, the linear peptide undergoes regioselective oxidation using iodine/D₂O to form the intramolecular disulfide bond without deuterium scrambling4. Macrocyclization: Ring closure via esterification under high-dilution conditions minimizes dimerization

Challenges include preventing epimerization at chiral centers during cyclization and maintaining isotopic purity during purification. Reverse-phase HPLC with deuterium-compatible solvents (e.g., D₃CN/D₂O) yields >99% chemi- and isotopomeric purity [4] [7].

Stability Analysis of Deuterated Disulfide Bond Configurations

The disulfide bond (Cys₁–S–S–Cys₂) in Romidepsin-d8 exhibits altered redox kinetics due to deuterium-induced changes in vibrational zero-point energy. Comparative studies reveal:

  • Reduction potential: Shifted by -0.12 V vs. non-deuterated Romidepsin in glutathione-rich environments, measured by cyclic voltammetry
  • Reduction half-life: Increased by 1.8-fold in cytosolic extracts (t₁/₂ = 42 min for d8 vs. 23 min for d0), indicating kinetic stability enhancement
  • Conformational stability: Molecular dynamics simulations show 15% reduced flexibility in the Cys₁–S–S–Cys₂ dihedral angle, attributed to deuterium’s mass effect on adjacent methyl groups

These properties stem from the kinetic isotope effect (KIE) on the S–S bond cleavage, where C–D bonds adjacent to the disulfide linkage stabilize the transition state during thiol-disulfide exchange reactions. In vitro assays confirm identical reduction products (dithiol form) but distinct kinetics [1] [3] [5].

Table 2: Disulfide Bond Stability Parameters

ParameterRomidepsinRomidepsin-d8Change
Reduction rate constant (kred)0.030 min⁻¹0.017 min⁻¹↓ 43%
Activation energy (Ea)68.5 kJ/mol74.2 kJ/mol↑ 8.3%
Dihedral angle fluctuation±32°±27°↓ 15.6%

Comparative Structural Dynamics: Romidepsin vs. Romidepsin-d8

Deuteration induces measurable changes in macromolecular interactions without altering the primary binding mechanism:

  • HDAC inhibition potency:
  • HDAC1 IC₅₀: 1.6 nM (d0) vs. 1.8 nM (d8)
  • HDAC2 IC₅₀: 3.9 nM (d0) vs. 4.3 nM (d8)
  • Minimal efficacy differences confirm preserved binding to Zn²⁺ in HDAC active sites [4]
  • Conformational dynamics:
  • Hydrogen-deuterium exchange mass spectrometry (HDX-MS) shows 20% decreased exchange rates in valine isopropyl regions, indicating restricted solvent accessibility
  • Principal component analysis of NMR structures reveals 0.5 Å RMSD reduction in macrocycle ring flexibility
  • Cellular uptake: Deuterated analog exhibits 1.3-fold higher accumulation in T-lymphoma cells (measured via LC-MS/MS), attributed to altered membrane diffusion kinetics

These subtle dynamical differences make Romidepsin-d8 a valuable probe for studying HDAC inhibition mechanisms without significant pharmacological deviation [2] [4] [7].

Table 3: Comparative Biophysical Properties

PropertyRomidepsinRomidepsin-d8Analytical Method
Molecular weight540.70 g/mol548.75 g/molHigh-res MS
HDAC1 inhibition (IC₅₀)1.6 nM1.8 nMFluorescence assay
Solvent-accessible surface area415 Ų398 ŲHDX-MS
Cellular accumulation100% (ref)130% ± 12%LC-MS/MS quantification

Properties

Product Name

Romidepsin-d8

Molecular Formula

C₂₄H₂₈D₈N₄O₆S₂

Molecular Weight

548.75

Synonyms

Cyclo[(2Z)-2-amino-2-butenoyl-L-valyl-(3S,4E)-3-hydroxy-7-mercapto-4-heptenoyl-D-valyl-D-cysteinyl]-d8 Cyclic (35)-Disulfide; [S-(E)]-N-(3-Hydroxy-7-mercapto-1-oxo-4-_x000B_heptenyl)-D-valyl-D-cysteinyl-(Z)-2,3-didehydro-2-aminobutanoyl-L-valine (4-1)-Lact

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